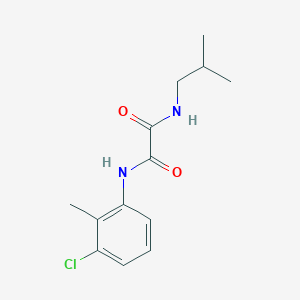

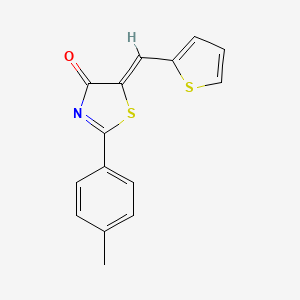

![molecular formula C14H18N2O4S B4967894 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B4967894.png)

1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrazole derivatives involves various chemical reactions, often incorporating sulfonamide groups for their ability to block enzymes like cyclooxygenase-2 (COX-2). For instance, a series of sulfonamide-containing 1,5-diarylpyrazole derivatives have been prepared and evaluated for their COX-2 inhibition capabilities. Extensive structure-activity relationship (SAR) studies within this series have identified potent and selective inhibitors of COX-2, exemplified by celecoxib, which has been clinically approved for treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including those similar to "1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-pyrazole," has been extensively studied. For example, single-crystal X-ray analysis of a potential antitumor agent, "5-Amino-4-methylsulfonyl-1-phenyl-1H-pyrazole," revealed the three-dimensional arrangement of its pharmacophoric groups. The central pyrazole ring is planar, indicating strong conjugation and potential for biological activity (Kettmann et al., 2005).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including amidation and sulfonamidation, which are crucial for modifying their biological activities. The use of removable directing groups, such as 2-aminophenyl-1H-pyrazole, for copper-mediated C-H amidation and sulfonamidation, showcases the versatility of these compounds in synthetic chemistry (Lee et al., 2016).

Physical Properties Analysis

The physical properties of pyrazole derivatives, including solubility, melting points, and stability, are critical for their application in drug development. For instance, the stability and thermal properties of a novel pyrazole derivative were analyzed, indicating good thermal stability up to 190°C, which is essential for pharmaceutical formulations (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, such as reactivity towards various reagents and potential for functionalization, play a significant role in their utility as pharmaceuticals. The synthesis and bioactivities of new 1H-pyrazole derivatives containing an aryl sulfonate moiety, for example, have been explored for their anti-inflammatory and antimicrobial activities, highlighting the chemical versatility and potential therapeutic applications of these compounds (Kendre et al., 2013).

properties

IUPAC Name |

1-(2,5-diethoxy-4-methylphenyl)sulfonylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4S/c1-4-19-12-10-14(13(20-5-2)9-11(12)3)21(17,18)16-8-6-7-15-16/h6-10H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFFWHWGNRAWDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9b-(4-chlorophenyl)-5-oxo-N-phenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carbothioamide](/img/structure/B4967812.png)

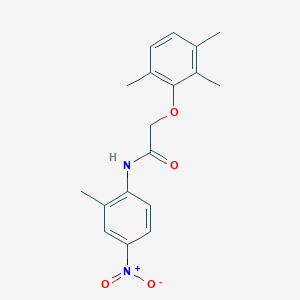

![N-(4-isopropylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4967827.png)

![4-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)thiomorpholine](/img/structure/B4967835.png)

![methyl 2-[4-(dimethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B4967846.png)

![1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B4967863.png)

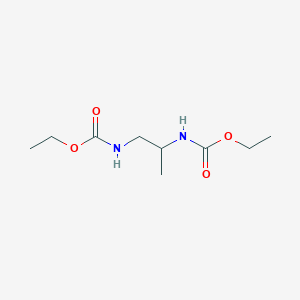

![methyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4967864.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B4967884.png)

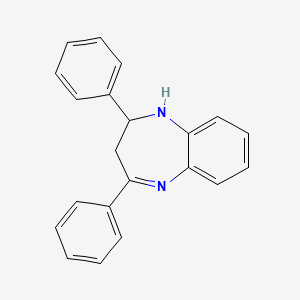

![4-(4-biphenylyl)-2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B4967893.png)

![4-methoxy-1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4967902.png)